Ethyl 4-(piperazin-1-yl)benzoate
Overview
Description
Ethyl 4-(piperazin-1-yl)benzoate is an organic compound with the molecular formula C13H18N2O2. It is a derivative of benzoic acid and piperazine, characterized by the presence of an ethyl ester group.
Mechanism of Action
Target of Action
Ethyl 4-(piperazin-1-yl)benzoate is a unique chemical compound with potential biological activity . . It’s worth noting that piperazine derivatives have been reported to interact with various targets, including sodium ion channels and D2 and 5-HT2A receptors
Mode of Action
Based on the known actions of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets, potentially altering their function and leading to changes at the cellular level .
Result of Action
Based on the potential targets and modes of action discussed above, it can be hypothesized that this compound may have effects on cellular signaling or neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-chlorobenzoic acid with piperazine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-(piperazin-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: It is utilized in the production of polymers and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxycarbonylphenyl)piperazine
- 4-(1-Piperazinyl)benzoic acid ethyl ester
- 1-Phenyl-4-(phenyl(4-phenyl-1-piperazinyl)methyl)piperazine .
Uniqueness
Ethyl 4-(piperazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl ester group and piperazine ring make it versatile for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 4-piperazin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHTFFLOHTFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375604 | |
Record name | ethyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80518-57-6 | |
Record name | ethyl 4-(piperazin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80518-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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